molecular formula C26H20FN3O3 B2600286 17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866348-39-2

17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2600286
CAS No.: 866348-39-2
M. Wt: 441.462
InChI Key: BVNVLVVIKXHZQY-UHFFFAOYSA-N
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Description

“17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” typically involves multi-step organic reactions. Key steps may include:

    Formation of the fluorophenyl and methoxyphenyl intermediates: These intermediates can be synthesized through electrophilic aromatic substitution reactions.

    Cyclization reactions: The formation of the tetracyclic core structure may involve cyclization reactions such as Diels-Alder or intramolecular cyclization.

    Functional group modifications: Introduction of the triaza and dioxane moieties can be achieved through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

    Temperature and pressure control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

“17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: Reduction of the triaza moiety can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrial applications may include its use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 17-[(2-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
  • 17-[(2-bromophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Uniqueness

The uniqueness of “17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

17-[(2-fluorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-31-18-8-6-16(7-9-18)25-20-15-30(14-17-4-2-3-5-21(17)27)22-13-24-23(32-10-11-33-24)12-19(22)26(20)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNVLVVIKXHZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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